molecular formula C13H22O B14748529 1,1,4a-Trimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-ol CAS No. 3203-30-3

1,1,4a-Trimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-ol

Cat. No.: B14748529
CAS No.: 3203-30-3
M. Wt: 194.31 g/mol
InChI Key: YZJHXJBUXWOQSC-UHFFFAOYSA-N
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Description

1,1,4a-Trimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-ol is a chemical compound with the molecular formula C15H26O. It is a derivative of naphthalene and is known for its unique structural features, which include multiple methyl groups and a hydroxyl group attached to a partially hydrogenated naphthalene ring. This compound is also known by other names such as γ-Eudesmol and Selinenol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,4a-Trimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-ol typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 1,1,4a-trimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow hydrogenation processes. These methods ensure higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions are crucial for the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

1,1,4a-Trimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,4a-Trimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,4a-Trimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and interactions with biological molecules. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,4a-Trimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-ol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

3203-30-3

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

1,1,4a-trimethyl-2,3,4,5,6,7-hexahydronaphthalen-2-ol

InChI

InChI=1S/C13H22O/c1-12(2)10-6-4-5-8-13(10,3)9-7-11(12)14/h6,11,14H,4-5,7-9H2,1-3H3

InChI Key

YZJHXJBUXWOQSC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC2(C1=CCCC2)C)O)C

Origin of Product

United States

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